2-Methyl-2H-indazole

Descripción general

Descripción

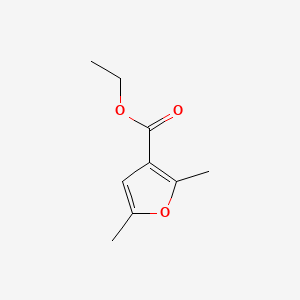

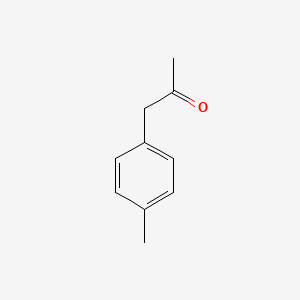

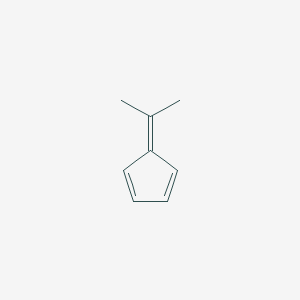

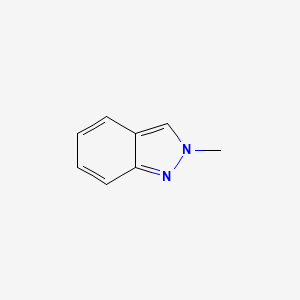

2-Methyl-2H-indazole is a derivative of the indazole heterocycle, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. Indazoles are of significant interest in medicinal chemistry due to their presence in compounds with various biological activities. The methyl group at the 2-position indicates a substitution on the pyrazole ring of the indazole core.

Synthesis Analysis

The synthesis of 2H-indazoles has been approached through various methods. One efficient synthesis involves a [3 + 2] dipolar cycloaddition of sydnones with arynes, yielding a range of 2H-indazoles with good to excellent yields. This method allows for further diversification through Pd-catalyzed coupling reactions on halogenated products . Another approach utilizes a palladium-catalyzed intramolecular amination of N-aryl-N(o-bromobenzyl)hydrazines to produce 2-aryl-2H-indazoles, which is applicable to substrates with different substituents . Additionally, a copper-catalyzed one-pot three-component synthesis involving 2-bromobenzaldehydes, primary amines, and sodium azide has been developed, which is notable for its broad substrate scope and functional group tolerance .

Molecular Structure Analysis

The molecular structure of 2H-indazoles has been studied using various computational methods. For instance, the geometry and electrostatic properties of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, a related compound, have been investigated using ab initio quantum theory and density functional methods. These studies provide insights into the conformations and electronic properties of indazole derivatives .

Chemical Reactions Analysis

Indazoles can undergo various chemical reactions, including C-H functionalization. A reported method describes the Pd-catalyzed C-H functionalization of 2H-indazole at the C3-position using an isocyanide insertion strategy. This method leads to the synthesis of diverse heterocycles and highlights the versatility of indazoles in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazoles are influenced by their molecular structure. For example, the electrostatic properties and NMR spectroscopy of indazoles have been studied to understand their behavior in different chemical environments. These studies are crucial for the design of indazole-based compounds with desired physical and chemical characteristics .

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Agent

2-Methyl-2H-indazole has been studied for its biological properties, notably its antimicrobial activity. Research has shown that derivatives of 2H-indazole act as effective anti-inflammatory and antimicrobial compounds. This is due to the presence of two nitrogen atoms in the indazole structure, which contributes to its biological activity. Specific derivatives have shown dominant activity against bacterial strains like Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans (Panda et al., 2022).

Synthetic Chemistry and Drug Discovery

The Davis-Beirut Reaction (DBR) has been utilized in the synthesis of 2H-indazoles and their derivatives. This reaction is crucial for constructing various classes of indazoles and is considered robust for creating highly reactive nitro and nitroso groups. Such synthetic methods are pivotal in chemical biology and medicinal chemistry, where 2H-indazoles are underexploited compared to 1H-indazole due to regioselectivity issues in their synthesis (Zhu et al., 2019).

Medicinal Importance

2-Methyl-2H-indazole, a type of indazole, has significant medicinal importance, particularly in its fused aromatic forms. These compounds are recognized for their anti-hypertensive and anti-cancer properties. The synthesis of novel heterocyclic systems, including 2H-indazoles, is a key area in pharmaceutical research, with applications ranging from antibacterial to anti-depressant treatments (Gaikwad et al., 2015).

Safety And Hazards

Direcciones Futuras

The future directions for 2-Methyl-2H-indazole research could involve developing more efficient synthetic approaches and exploring its potential medicinal applications . The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .

Propiedades

IUPAC Name |

2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-10-6-7-4-2-3-5-8(7)9-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZHXZJUWHKFMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=CC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197501 | |

| Record name | 2-Methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2H-indazole | |

CAS RN |

4838-00-0 | |

| Record name | 2-Methyl-2H-indazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004838000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4838-00-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.